
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate is a heterocyclic compound that features a thiazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both thiazole and thiophene rings in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminothiophene-3-carboxylic acid with thioamide under acidic conditions to form the thiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to ensure scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-amino-5-(thiophen-2-YL)-1,3-thiazole-4-carboxylate
- Methyl 2-amino-5-(furan-3-YL)-1,3-thiazole-4-carboxylate
- Methyl 2-amino-5-(pyridin-3-YL)-1,3-thiazole-4-carboxylate
Uniqueness
Methyl 2-amino-5-(thiophen-3-YL)-1,3-thiazole-4-carboxylate is unique due to the specific positioning of the thiophene ring, which can influence its electronic properties and reactivity. This positioning can enhance its potential as a pharmacophore in drug design and its utility in material science applications.
Eigenschaften
Molekularformel |
C9H8N2O2S2 |
|---|---|
Molekulargewicht |
240.3 g/mol |
IUPAC-Name |
methyl 2-amino-5-thiophen-3-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C9H8N2O2S2/c1-13-8(12)6-7(15-9(10)11-6)5-2-3-14-4-5/h2-4H,1H3,(H2,10,11) |
InChI-Schlüssel |
MBHWJIDNLVSKOQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(SC(=N1)N)C2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


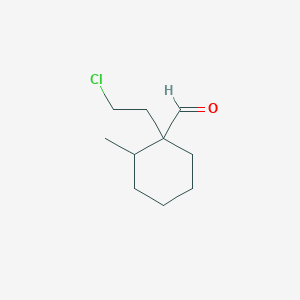
![7-(propan-2-yl)-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13315488.png)
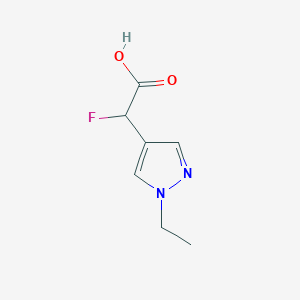
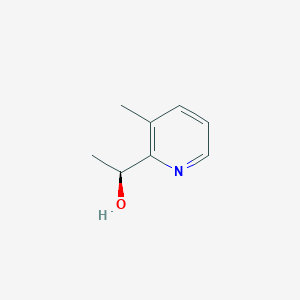

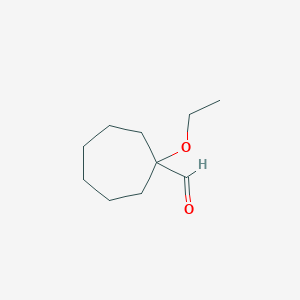
![3-Ethylpyrazolo[1,5-A]pyrimidin-7-amine](/img/structure/B13315515.png)
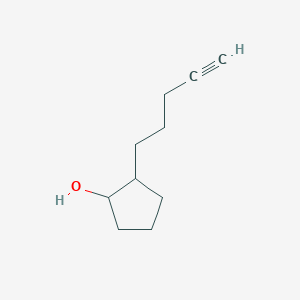
![N-{2-[(3-methylcyclopentyl)amino]ethyl}cyclopropanecarboxamide](/img/structure/B13315544.png)
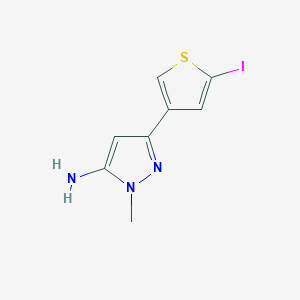
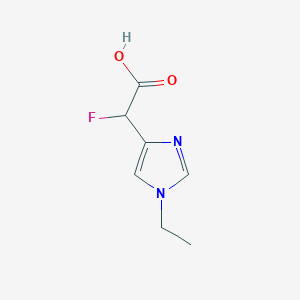
amine](/img/structure/B13315572.png)
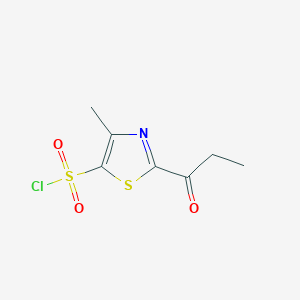
amine](/img/structure/B13315585.png)
